Tert-butyl (2S)-2-(hydrazinylmethyl)pyrrolidine-1-carboxylate;hydrochloride
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Overview
Description
Tert-butyl (2S)-2-(hydrazinylmethyl)pyrrolidine-1-carboxylate;hydrochloride is a chemical compound that is used in scientific research for various purposes. It is a hydrazine derivative that has been synthesized and studied for its potential use in medicinal chemistry. In
Mechanism of Action
The mechanism of action of Tert-butyl (Tert-butyl (2S)-2-(hydrazinylmethyl)pyrrolidine-1-carboxylate;hydrochloride)-2-(hydrazinylmethyl)pyrrolidine-1-carboxylate;hydrochloride is not fully understood. However, it is believed to work by inhibiting certain enzymes and pathways that are involved in the development and progression of various diseases. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are enzymes involved in inflammation. It has also been found to inhibit the replication of certain viruses such as HIV and hepatitis C.
Biochemical and Physiological Effects:
Tert-butyl (this compound)-2-(hydrazinylmethyl)pyrrolidine-1-carboxylate;hydrochloride has been found to have various biochemical and physiological effects. It has been found to reduce inflammation by inhibiting the activity of COX-2 and 5-LOX. It has also been found to reduce the production of certain cytokines that are involved in inflammation. In addition, it has been found to have anti-tumor effects by inhibiting the proliferation of cancer cells. It has also been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Advantages and Limitations for Lab Experiments
Tert-butyl (Tert-butyl (2S)-2-(hydrazinylmethyl)pyrrolidine-1-carboxylate;hydrochloride)-2-(hydrazinylmethyl)pyrrolidine-1-carboxylate;hydrochloride has several advantages and limitations for lab experiments. One advantage is its potential use in the development of new drugs for the treatment of various diseases. It has been found to possess several pharmacological properties that make it a promising candidate for drug development. However, one limitation is its potential toxicity. It has been found to be toxic to certain cells at high concentrations, which may limit its use in certain experiments.
Future Directions
There are several future directions for the study of Tert-butyl (Tert-butyl (2S)-2-(hydrazinylmethyl)pyrrolidine-1-carboxylate;hydrochloride)-2-(hydrazinylmethyl)pyrrolidine-1-carboxylate;hydrochloride. One direction is the development of new drugs based on its pharmacological properties. Another direction is the study of its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, the study of its mechanism of action and its effects on various pathways and enzymes may provide new insights into the development of new drugs for the treatment of various diseases.
Synthesis Methods
The synthesis of Tert-butyl (Tert-butyl (2S)-2-(hydrazinylmethyl)pyrrolidine-1-carboxylate;hydrochloride)-2-(hydrazinylmethyl)pyrrolidine-1-carboxylate;hydrochloride involves the reaction of tert-butyl (this compound)-2-(bromomethyl)pyrrolidine-1-carboxylate with hydrazine hydrate in the presence of hydrochloric acid. The reaction occurs under reflux conditions and yields the desired product as a white solid. The purity of the product can be confirmed by analytical techniques such as NMR and HPLC.
Scientific Research Applications
Tert-butyl (Tert-butyl (2S)-2-(hydrazinylmethyl)pyrrolidine-1-carboxylate;hydrochloride)-2-(hydrazinylmethyl)pyrrolidine-1-carboxylate;hydrochloride has been studied for its potential use in medicinal chemistry. It has been found to possess anti-tumor, anti-inflammatory, and anti-viral properties. It has also been studied for its use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
tert-butyl (2S)-2-(hydrazinylmethyl)pyrrolidine-1-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N3O2.ClH/c1-10(2,3)15-9(14)13-6-4-5-8(13)7-12-11;/h8,12H,4-7,11H2,1-3H3;1H/t8-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIYLZDAWSKXBSE-QRPNPIFTSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1CNN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@H]1CNN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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